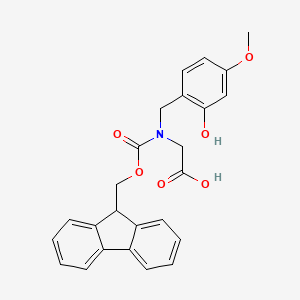
Boc-Leu-ψ(CH2NH)Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Leu-psi(CH2NH)Leu-OH is a synthetic peptide derivative of Leucine enkephalin, an endogenous opioid peptide that plays a crucial role in pain management and mood regulation. This compound has garnered significant attention in medical research due to its potential therapeutic applications.
科学研究应用
Boc-Leu-psi(CH2NH)Leu-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in modulating biological processes such as pain signaling and mood regulation.
Medicine: Explored for its potential therapeutic applications in pain management and mood disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Leu-psi(CH2NH)Leu-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of the leucine residues are protected using tert-butyloxycarbonyl (Boc) groups.
Formation of the Psi Bond: The psi (CH2NH) bond is introduced between the leucine residues through a reductive amination reaction.
Coupling Reaction: The protected leucine residues are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of Boc-Leu-psi(CH2NH)Leu-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Boc-Leu-psi(CH2NH)Leu-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the psi (CH2NH) bond.
Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
Hydrolysis: Leucine residues and smaller peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Deprotected or functionalized peptide derivatives.
作用机制
The mechanism of action of Boc-Leu-psi(CH2NH)Leu-OH involves its interaction with opioid receptors in the nervous system. The compound mimics the activity of endogenous opioid peptides, binding to these receptors and modulating pain and mood signaling pathways. This interaction leads to the activation of downstream signaling cascades that result in analgesic and mood-regulating effects.
相似化合物的比较
Similar Compounds
Leucine enkephalin: The parent compound from which Boc-Leu-psi(CH2NH)Leu-OH is derived.
Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH: Another synthetic peptide with a similar psi bond structure.
Uniqueness
Boc-Leu-psi(CH2NH)Leu-OH is unique due to its specific psi (CH2NH) bond, which imparts distinct chemical and biological properties. This bond enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGKJRVDWFEBEO-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)







